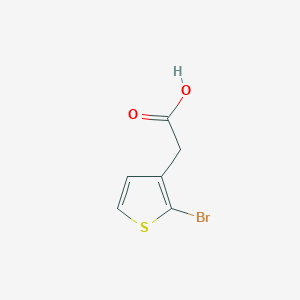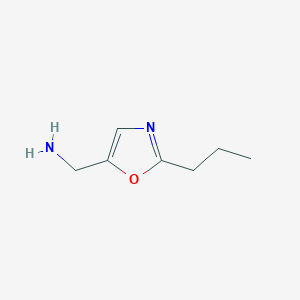
2-(2-Bromothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromothiophen-3-yl)acetic acid” is a chemical compound with the CAS Number: 174454-41-2 . It has a molecular weight of 221.07 and its IUPAC name is (2-bromo-3-thienyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(2-Bromothiophen-3-yl)acetic acid” is 1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Bromothiophen-3-yl)acetic acid” are not detailed in the search results, it’s worth noting that compounds with similar structures have been used in various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Physical And Chemical Properties Analysis
“2-(2-Bromothiophen-3-yl)acetic acid” is a powder that is stored at room temperature . It has a melting point of 70-75 degrees Celsius .Aplicaciones Científicas De Investigación
Heterocyclic Syntheses from Halogeno-acids
Compounds such as 2-(2-Bromothiophen-3-yl)acetic acid have been used in the synthesis of heterocyclic compounds. For instance, the sodium salt of bromothiophen carboxylic acids react with carbanions in the presence of copper to give condensation products. These reactions often involve displacement of bromide ion and can lead to the formation of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
Synthesis of Non-Linear Optical Properties Compounds
A series of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, which are closely related to 2-(2-Bromothiophen-3-yl)acetic acid, have been synthesized through Suzuki cross-coupling reactions. These compounds, with various functional moieties, have been explored for their non-linear optical properties and their reactivity and structural features have been characterized using density functional theory (DFT) investigations (Rizwan et al., 2021).
Cationic Polymerization of Halogenated Thiophenes
2-Halogenated thiophenes, a group to which 2-(2-Bromothiophen-3-yl)acetic acid belongs, have been used in cationic chain-growth polymerization. These polymerizations are promoted by Brønsted acids and can result in highly conductive poly(alkylthiothiophene)s, useful in various applications (Balasubramanian et al., 2014).
Electrocatalytic Reduction of Carbon Dioxide
Compounds similar to 2-(2-Bromothiophen-3-yl)acetic acid have been studied for their role in enhancing the rate of electrocatalytic reduction of carbon dioxide. The presence of weak Brønsted acids like acetic acid can significantly impact the catalytic process, indicating potential applications in carbon dioxide reduction technologies (Wong et al., 1998).
Palladium-Catalyzed C-H Homocoupling
Palladium-catalyzed C-H homocoupling of thiophene derivatives, including 2-bromothiophene, has been explored. This process allows for the facile construction of bithiophene structures, which are valuable in various chemical syntheses (Masui et al., 2004).
Synthesis of Drug Intermediates
Compounds such as 2-(2-Bromothiophen-3-yl)acetic acid are used in synthesizing drug intermediates. For example, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be achieved from 2-bromothiophene as raw material through Grignard reaction (Min, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRDVQJIXQIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromothiophen-3-yl)acetic acid | |
CAS RN |
174454-41-2 |
Source


|
| Record name | 2-(2-bromothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)

